molecular formula C11H8ClF3O3 B018843 Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS No. 101987-86-4

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Cat. No.: B018843
CAS No.: 101987-86-4
M. Wt: 280.63 g/mol
InChI Key: LZMXLCPYJNRWNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxypropanoate.

    Hydrolysis: 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, and insecticides due to its bioactive properties.

    Materials Science: It can be incorporated into polymers and coatings to impart unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Ethyl 3-(3-chloro-2,4-difluorophenyl)-3-oxopropanoate: Has one less fluorine atom, potentially altering its chemical properties and applications.

    Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-2-oxopropanoate: The position of the oxo group is different, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXLCPYJNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448957
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101987-86-4
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2.64 g (20 mmol) of malonic acid monoethyl ester, 0.10 g (catalytic amount) of dipyridyl, and 50 ml of dry tetrahydrofuran at -30° C. is added 13 ml of n-butyllithium (1.55 M, 20.2 mmol) at a rapid rate. When addition is complete, the solution is warmed to -5° C., and another 13 ml of n-butyllithium (1.55 M, 20.2 mmol) is added dropwise until a pale pink color persists for ten minutes. The suspension is then cooled to -78° C. To this mixture is added a solution of 2.3 g (10 mmol) of 3-chloro-2,4,5-trifluorobenzoyl chloride in 3 ml of dry tetrahydrofuran. The reaction mixture is stirred at -78° C. for one hour, then warmed to -35° C. and poured into a mixture of ice (50 g) and 6 N hydrochloric acid (4 ml). This solution is extracted with dichloromethane, and the extracts are washed with water, 5% aqueous sodium bicarbonate, dilute hydrochloric acid, and water. The organic phase is dried over magnesium sulfate, filtered, and concentrated to give 2.5 g of the title compound as an orange solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
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